N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)ethanesulfonamide

Description

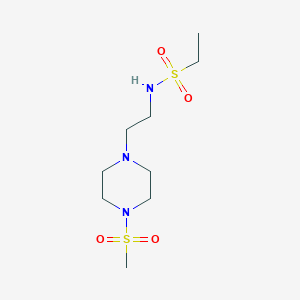

N-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)ethanesulfonamide is a synthetic compound featuring a piperazine core substituted with a methylsulfonyl group and an ethyl-linked ethanesulfonamide moiety. Its molecular formula is C₉H₁₉N₃O₄S₂, with a molecular weight of 309.4 g/mol. The piperazine ring contributes to its conformational flexibility, while the dual sulfonamide groups enhance hydrophilicity and metabolic stability.

Properties

IUPAC Name |

N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3O4S2/c1-3-18(15,16)10-4-5-11-6-8-12(9-7-11)17(2,13)14/h10H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWFWYLJNPNGPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCN1CCN(CC1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)ethanesulfonamide typically involves the following steps:

-

Formation of the Piperazine Ring: : The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) yields protected piperazines .

-

Introduction of the Methylsulfonyl Group: : The methylsulfonyl group can be introduced via the reaction of the piperazine derivative with methylsulfonyl chloride under basic conditions.

-

Attachment of the Ethanesulfonamide Moiety: : The final step involves the reaction of the intermediate with ethanesulfonyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to thiols or sulfides.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)ethanesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Biological Studies: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.

Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism by which N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)ethanesulfonamide exerts its effects involves its interaction with specific molecular targets. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to receptors or enzymes, thereby modulating their activity. The sulfonamide group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)ethanesulfonamide with two structurally related compounds: 18F-FCWAY (a 5-HT1A receptor radioligand) and N-(2-{4-[(4-phenyl-1-piperazinyl)sulfonyl]phenoxy}ethyl)methanesulfonamide (CAS 696631-49-9).

Structural and Functional Insights

Piperazine Core: All three compounds share a piperazine backbone, a common feature in CNS-active molecules due to its ability to modulate receptor binding and pharmacokinetics. However, substituents on the piperazine nitrogen critically influence target specificity and metabolic fate: The methylsulfonyl group in the target compound may reduce CYP450-mediated metabolism compared to 18F-FCWAY’s fluorinated structure, which undergoes defluorination .

Sulfonamide Functionality :

- The target compound’s ethanesulfonamide moiety likely improves aqueous solubility over 18F-FCWAY’s pyridyl and methoxyphenyl groups, which contribute to bone uptake artifacts in PET imaging .

- Compared to the methanesulfonamide in CAS 696631-49-9, the ethanesulfonamide in the target compound may offer a balance between lipophilicity and metabolic resistance.

Pharmacokinetic Considerations: 18F-FCWAY requires co-administration of miconazole to inhibit defluorination, complicating its clinical utility . In contrast, the target compound’s sulfonamide groups are inherently stable, suggesting a simpler dosing regimen. The phenoxy group in CAS 696631-49-9 may prolong half-life but could limit BBB penetration due to increased molecular weight (~463 g/mol vs. ~309 g/mol for the target compound) .

Research Implications

- Target Compound : Its dual sulfonamide design positions it as a promising candidate for CNS therapeutics with reduced metabolic liabilities. Further studies should assess its receptor affinity profile and BBB penetration.

- 18F-FCWAY : Remains a valuable tool for 5-HT1A receptor imaging in rodent models, albeit with technical limitations requiring pharmacological intervention .

- CAS 696631-49-9: The phenylpiperazine-phenoxy scaffold warrants exploration for oral bioavailability but may require structural optimization to mitigate CYP interactions .

Biological Activity

N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)ethanesulfonamide, often referred to as PMSF, is a synthetic organic compound notable for its biological activities, particularly as a serine protease inhibitor. This article delves into its synthesis, mechanism of action, biological activities, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]ethanesulfonamide

- Molecular Formula : CHNOS

- Molecular Weight : 299.4 g/mol

- CAS Number : 1207010-43-2

The compound features a piperazine ring substituted with a methylsulfonyl group and an ethanesulfonamide moiety, contributing to its unique chemical properties and biological activities.

This compound functions primarily as a serine protease inhibitor . The piperazine ring mimics natural ligands, allowing it to bind effectively to various enzymes and receptors. The sulfonamide group enhances binding through hydrogen bonding and electrostatic interactions, increasing the compound's affinity and specificity towards its targets .

1. Serine Protease Inhibition

This compound is recognized for its ability to inhibit serine proteases, which play crucial roles in numerous physiological processes including blood coagulation and immune responses. The inhibition of these enzymes can have significant therapeutic implications in treating various diseases.

2. Anticancer Potential

Research has indicated that derivatives of piperazine compounds exhibit anticancer properties. For instance, studies on similar piperazine-linked compounds have shown promising results against breast cancer cell lines (e.g., 4T1), with some derivatives demonstrating cytotoxicity at micromolar concentrations .

3. Cellular Imaging

The compound's ability to permeate cell membranes makes it suitable for use in cellular imaging studies. Its low toxicity profile allows for effective visualization of cellular processes without significant adverse effects on cell viability .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of piperazine derivatives, this compound was found to significantly reduce the viability of 4T1 breast cancer cells at concentrations as low as 0.7 μM. This highlights its potential as an effective therapeutic agent in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.